Elmycin B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The biosynthesis of closely related compounds such as elloramycin A involves complex genetic and enzymatic pathways. A study on the biosynthesis of elloramycin A, a polyketide antibiotic, revealed the involvement of specific genes (elmGHIJ) in Streptomyces olivaceus, highlighting the intricate enzymatic processes contributing to its synthesis (Rafanan et al., 2001).

Molecular Structure Analysis

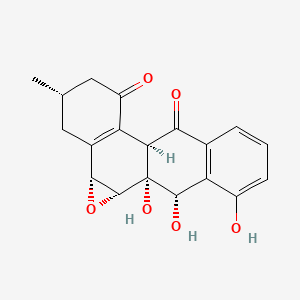

The molecular structure of compounds similar to "Elmycin B" typically features complex ring systems and multiple functional groups, as seen in the structure of saptomycin B, a pluramycin class antibiotic. The total synthesis of saptomycin B involved assembling four building blocks through key steps such as regioselective installation of amino sugars and construction of the tetracyclic skeleton (Kitamura et al., 2014).

Chemical Reactions and Properties

Exploring the sugar donor substrate specificity of glycosyltransferase ElmGT in the biosynthesis of elloramycin analogues provides insight into the chemical reactivity of such compounds. This flexibility in sugar donor substrate acceptance indicates a potential for diverse chemical reactions and properties (Fischer et al., 2002).

Physical Properties Analysis

The physical properties of "this compound" can be inferred from related compounds, such as the dynamic structure of jadomycin B, which exists in a dynamic equilibrium of diastereomers. Such insights suggest that "this compound" may also exhibit unique physical behaviors influenced by its stereochemistry and environmental conditions (Rix et al., 2004).

Chemical Properties Analysis

The chemical properties of compounds like "this compound" can be complex, as demonstrated by the total synthesis of rutamycin B, a macrolide antibiotic. The synthesis involved multiple steps, including Julia coupling and Wadsworth-Emmons reaction, highlighting the intricate chemical properties and reactivity of such molecules (White et al., 2001).

科学研究应用

Hygromycin B: 一种氨基糖苷类抗生素,广泛应用于工业和生物研究。使用CRISPR-Cas9相关的碱基编辑和位点特异性重组研究了其生物合成途径。该研究确定了参与水杨霉素B生物合成各阶段的基因,这可能对其生产和潜在修饰产生影响 (Li et al., 2020)。

Elloramycin: 另一种具有抗菌和抗肿瘤特性的抗生素。对Elloramycin的研究集中在了解其生物合成过程,特别是特定基因在甲基化连接到Elloramycin骨架的糖基上的作用。这种理解对其生产和潜在的治疗应用至关重要 (Patallo et al., 2001)。

Bleomycin: 在癌症治疗中被广泛应用,特别是对淋巴瘤、头颈癌。研究已深入了解其作用机制,特别是它如何引起DNA损伤。这一知识对于开发更有效且毒性更小的治疗药物至关重要 (Chen & Stubbe, 2005)。

Hygromycin B在凋亡诱导中的作用: 研究表明,水杨霉素B可以在细胞中诱导凋亡程序性细胞死亡。这一特性对其在生物研究和潜在的治疗应用具有重要意义 (Chen et al., 1995)。

水杨霉素B的抗病毒作用: 水杨霉素B已被测试其对单纯疱疹病毒2型和脊髓灰质炎病毒的抗病毒作用。它在病毒感染细胞中作为优先翻译抑制剂 (Lacal & Carrasco, 1983)。

细菌素: 细菌素是核糖体合成的抗菌肽,应用范围从食品防腐剂到癌症潜在治疗。正在进行研究以开发这些抗菌肽用于各种应用 (Chikindas et al., 2018)。

水杨霉素B的作用机制: 研究重点在于了解水杨霉素B如何通过结合到核糖体中的mRNA解码中心来抑制蛋白质合成,这一发现有助于解释其独特的翻译抑制模式 (Borovinskaya et al., 2008)。

作用机制

Target of Action

Elmycin B, also known as Neomycin B, is an aminoglycoside antibiotic derived from the metabolic products of Streptomyces fradiae . It is the most active component of the neomycin complex, which also includes neomycin A and C . The primary targets of this compound are bacterial ribosomes, specifically the 30S ribosomal subunits . These ribosomes play a crucial role in protein synthesis, which is vital for bacterial survival .

Mode of Action

This compound interacts with its targets by binding to the 30S ribosomal subunits . This binding disrupts protein synthesis, leading to the death of the bacteria . The compound’s action is bactericidal, meaning it kills bacteria rather than merely inhibiting their growth .

Biochemical Pathways

The disruption of protein synthesis by this compound affects various biochemical pathways within the bacteria. The primary pathway affected is the translation process, where mRNA is decoded to produce proteins . By binding to the 30S ribosomal subunits, this compound prevents the correct reading of mRNA, leading to the production of faulty proteins . This disruption in protein synthesis ultimately leads to bacterial death .

Pharmacokinetics

The pharmacokinetics of this compound, like other aminoglycosides, is characterized by poor oral absorption, meaning it is often administered topically or intravenously . Once administered, it is distributed throughout the body, including the kidneys, where it is primarily excreted unchanged . The half-life of this compound is typically 2 to 3 hours .

Result of Action

The result of this compound’s action is the effective killing of both gram-positive and gram-negative bacteria . By disrupting protein synthesis, this compound causes widespread cellular damage, leading to the death of the bacteria . This makes it an effective treatment for a variety of bacterial infections .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics can have a synergistic or antagonistic effect on this compound’s antibacterial activity . Additionally, the pH and ion concentration of the environment can impact the antibiotic’s stability and activity .

属性

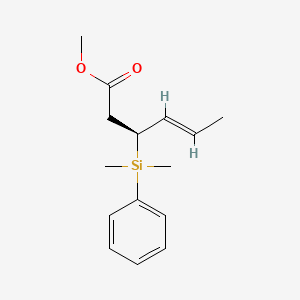

IUPAC Name |

(1R,2R,4R,7S,11R,19S)-1,17,19-trihydroxy-7-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-5(10),13(18),14,16-tetraene-9,12-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O6/c1-7-5-9-12(11(21)6-7)14-15(22)8-3-2-4-10(20)13(8)17(23)19(14,24)18-16(9)25-18/h2-4,7,14,16-18,20,23-24H,5-6H2,1H3/t7-,14-,16+,17-,18+,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALVKBCVJGXOKE-UHKOQCFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C3C(=O)C4=C(C(C3(C5C2O5)O)O)C(=CC=C4)O)C(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C([C@H]3C(=O)C4=C([C@@H]([C@]3([C@H]5[C@@H]2O5)O)O)C(=CC=C4)O)C(=O)C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile](/img/structure/B1148692.png)

![2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1148695.png)

![Adenosine, N-[(3-methoxyphenyl)methyl]-](/img/structure/B1148704.png)

![12-Chlorobenzo[b]acridine](/img/structure/B1148707.png)

![8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1148713.png)